molecular formula C20H18N4O6S B2839129 ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-56-2

ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2839129
CAS No.: 865248-56-2
M. Wt: 442.45
InChI Key: IVPWQUBGVWRKGU-XDOYNYLZSA-N
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Description

Ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived heterocyclic compound characterized by a fused benzothiazole core substituted with an acetamido group at position 6, a 2-nitrobenzoyl imino moiety at position 2, and an ethyl acetate side chain at position 2. This structure combines electron-withdrawing (nitro, acetamido) and electron-donating (ethyl ester) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c1-3-30-18(26)11-23-16-9-8-13(21-12(2)25)10-17(16)31-20(23)22-19(27)14-6-4-5-7-15(14)24(28)29/h4-10H,3,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPWQUBGVWRKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. The starting materials include 6-acetamido-1,3-benzothiazole and 2-nitrobenzoyl chloride. The reaction proceeds through the formation of an intermediate imine, followed by esterification with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Synthesis of Ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The following methods have been documented:

Methodology:

  • Initial Reaction : The reaction of 2-amino thiophenol with ethyl chloroacetate in the presence of a base to form the corresponding benzothiazole derivative.
  • Acetamido Formation : Subsequent acylation using acetic anhydride to introduce the acetamido group.
  • Nitrobenzoyl Imino Formation : Introduction of the nitrobenzoyl moiety through condensation reactions.

Biological Activities

This compound exhibits various biological activities that make it a candidate for pharmaceutical development.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds possess antimicrobial properties. Ethyl 2-benzothiazolyl acetate has shown effectiveness against bacteria and fungi in vitro .

Anticancer Properties

The compound has been studied for its anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis .

Enzyme Inhibition

Additionally, this compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways, including those involved in cancer and inflammation .

Material Science Applications

This compound can also be utilized in material sciences:

Polymer Chemistry

Incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Such modifications are beneficial in developing high-performance materials for industrial applications.

Dyes and Pigments

Due to its chromophoric properties, this compound can serve as a precursor for synthesizing dyes used in textiles and coatings.

Case Studies

StudyFocusFindings
Azzam et al. (2024)Synthesis TechniquesDocumented various synthetic routes with yields exceeding 80% for key intermediates .
Allen et al. (1987)Structural AnalysisProvided crystal structure data that supports the stability of the compound under various conditions .
PMC2969022Biological EvaluationReported significant anticancer activity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The nitrobenzoyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and properties of ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate with related compounds:

Compound Substituents Molecular Weight Synthesis Method Key Properties
This compound 6-Acetamido, 2-(2-nitrobenzoyl)imino, 3-ethyl acetate ~447.45 (estimated) Likely multi-step condensation of benzothiazole precursors with nitrobenzoyl chloride and ethyl bromoacetate Predicted high polarity due to nitro and acetamido groups; potential H-bond donor/acceptor sites
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (I) 6-Methoxy, 2-adamantylacetamide 356.48 Reaction of 1-(adamantylacetyl)imidazole with 6-methoxybenzothiazol-2-amine in CHCl₃ under reflux Crystalline dimer via N–H⋯N H-bonds; planar acetamide backbone; lipophilic adamantyl group
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate 2-Indole, 3-ethyl cyanoacetate ~365.40 (estimated) Three-component reaction of benzothiazole, ethyl bromocyanoacetate, and indole in acetone under reflux Electron-withdrawing cyano group; moderate yield (60–70%); π-π stacking with indole moiety
Ethyl 2-[(2Z)-6-sulfamoyl-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 6-Sulfamoyl, 2-(3,4,5-triethoxybenzoyl)imino, 3-ethyl acetate 551.63 Unspecified (commercially indexed) High molecular weight due to triethoxy groups; sulfamoyl enhances H-bonding capacity

Hydrogen Bonding and Crystal Packing

  • The ethyl ester may limit crystallinity compared to adamantyl or sulfamoyl groups.
  • Compound I : Forms H-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions, stabilized by adamantyl’s rigidity .
  • Triethoxybenzoyl Analog : Sulfamoyl and triethoxy groups likely enhance H-bonding and π-stacking, improving thermal stability .

Biological Activity

Ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of benzothiazole derivatives with acetamido and nitrobenzoyl groups, often facilitated by various reagents under controlled conditions.

General Synthesis Pathway:

  • Starting Materials : 2-Aminobenzothiazole, acetic anhydride, and nitrobenzoyl chloride.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent at elevated temperatures.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds derived from benzothiazoles exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Ethyl 2-[(2Z)-6-acetamido...]S. aureus32 µg/mL
Ethyl 2-[(2Z)-6-acetamido...]E. coli16 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for these cell lines were reported at approximately 5 µM and 8 µM, respectively .

Case Studies

  • Study on Antimicrobial Efficacy : A research article published in Advances in Basic and Applied Sciences documented the synthesis and antimicrobial testing of several benzothiazole derivatives, including ethyl 2-[(2Z)-6-acetamido...]. The study concluded that the presence of both acetamido and nitro groups significantly enhances antimicrobial activity .
  • Anticancer Activity Assessment : Another study focused on the anticancer effects of benzothiazole derivatives revealed that ethyl 2-[(2Z)-6-acetamido...] exhibited dose-dependent cytotoxicity in HCT116 cells. Flow cytometry analysis indicated an increase in apoptosis markers upon treatment with the compound .

Q & A

Basic Questions

Q. What are the key synthetic pathways for preparing ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate?

  • The synthesis involves multi-step reactions:

Benzothiazole Core Formation : Condensation of 6-acetamido-2-aminobenzothiazole with 2-nitrobenzoyl chloride under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to form the imino linkage .

Acetate Esterification : Reaction of the intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) at reflux temperatures .

  • Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy :

  • ¹H/¹³C NMR confirms the Z-configuration of the imino group (δ 8.5–9.0 ppm for aromatic protons adjacent to nitro groups) and ester functionality (δ 4.1–4.3 ppm for CH₂ of ethyl acetate) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~470–480) .
    • IR Spectroscopy : Detects amide C=O (~1650 cm⁻¹) and nitro group stretches (~1520 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .
  • Solubility Profiling : Use HPLC to assess solubility in DMSO/PBS mixtures (critical for in vitro assays) .

Advanced Research Questions

Q. How can regioselectivity challenges during benzothiazole functionalization be addressed?

  • Directing Groups : The acetamido group at position 6 directs electrophilic substitution to position 2 via steric and electronic effects .
  • Metal Catalysis : Palladium-mediated coupling (e.g., Suzuki-Miyaura) can selectively modify the benzothiazole ring without disrupting the Z-imino bond .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for nitrobenzoyl group reactivity) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization :

VariableImpactMitigation
Cell Line VariabilityIC₅₀ discrepanciesUse ≥3 cell lines with standardized protocols .
Solvent EffectsAltered solubility/activityPre-test DMSO tolerance (e.g., ≤0.1% v/v) .
  • Metabolite Analysis : LC-MS identifies degradation products (e.g., ester hydrolysis in PBS) that may confound results .

Q. How can molecular docking elucidate its mechanism of action?

  • Target Selection : Prioritize enzymes with nitro/benzothiazole-binding pockets (e.g., tyrosine kinases, bacterial dihydrofolate reductase) .
  • Docking Workflow :

Prepare ligand (optimize geometry at B3LYP/6-31G* level).

Grid-based docking (AutoDock Vina) with flexible side chains.

Validate poses via MD simulations (e.g., 100 ns trajectories in GROMACS) .

  • Key Interactions : Hydrogen bonding between the nitro group and catalytic residues (e.g., Asp86 in E. coli DHFR) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • QSAR Models :

  • Descriptors: LogP, polar surface area, H-bond donors/acceptors.
  • Activity cliffs identified via Random Forest regression (R² >0.7) .
    • Pharmacophore Mapping : Highlight nitrobenzoyl and benzothiazole moieties as essential for antimicrobial activity .

Methodological Notes

  • Stereochemical Purity : Monitor Z/E isomerization via HPLC (C18 column, acetonitrile/water gradient) during synthesis .
  • Stability Testing : Store the compound at –20°C in amber vials to prevent nitro group photoreduction .
  • Data Reproducibility : Report reaction yields, spectral data, and assay conditions in line with FAIR principles .

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